molecular formula C14H18N2O2S B5505898 Methyl 4-(piperidine-1-carbothioylamino)benzoate

Methyl 4-(piperidine-1-carbothioylamino)benzoate

Cat. No.: B5505898
M. Wt: 278.37 g/mol
InChI Key: FXZHNZFSHVMNOQ-UHFFFAOYSA-N
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Description

Methyl 4-(piperidine-1-carbothioylamino)benzoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a benzoate ester group through a carbothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(piperidine-1-carbothioylamino)benzoate typically involves the reaction of piperidine with 4-aminobenzoic acid, followed by esterification and thiocarbonylation. One common method involves the following steps:

    Formation of 4-(piperidine-1-carbothioylamino)benzoic acid: This is achieved by reacting piperidine with 4-aminobenzoic acid in the presence of a thiocarbonylating agent such as carbon disulfide.

    Esterification: The resulting 4-(piperidine-1-carbothioylamino)benzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidine-1-carbothioylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-(piperidine-1-carbothioylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(piperidine-1-carbothioylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and carbothioylamino linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a benzoate ester group linked through a carbothioylamino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-(piperidine-1-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-13(17)11-5-7-12(8-6-11)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHNZFSHVMNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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